molecular formula C8H14O3S B14282866 Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate CAS No. 133833-06-4

Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate

Cat. No.: B14282866
CAS No.: 133833-06-4
M. Wt: 190.26 g/mol
InChI Key: BADYSSJUSAUJPK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is an organic compound with a complex structure that includes both ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with 2-mercaptoethanol under basic conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of 2-mercaptoethanol adds to the double bond of ethyl acrylate, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate involves its interaction with biological molecules through its functional groups. The thioether group can form covalent bonds with proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol compound, which can then interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxyethyl sulfide: Similar structure but lacks the ester group.

    2-(2-ethoxyethoxy)ethyl prop-2-enoate: Similar ester group but different side chains.

Uniqueness

Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is unique due to the presence of both ester and thioether groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

133833-06-4

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C8H14O3S/c1-3-11-8(10)7(2)6-12-5-4-9/h9H,2-6H2,1H3

InChI Key

BADYSSJUSAUJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CSCCO

Origin of Product

United States

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